5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole represents a class of compounds with a fused bicyclic heteroaryl structure, where the pyrrolopyrazole core is of interest for its unique chemical properties and potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives involves various strategies, including the selective hydrolysis of ethyl carboxylates derived from a proline meso-ionic synthon. This approach allows for the large-scale synthesis of bicyclic heteroaryl carboxyaldehydes, which are key intermediates in further chemical transformations (Nikitenko et al., 2006). Another notable method includes the microwave-induced intramolecular nitrile-imine–alkyne 1,3-dipolar cycloaddition from substituted tetrazoles, providing an efficient route to the desired pyrrolopyrazole structure (Yoneyama et al., 2022).
Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives is characterized by a compact fused ring system, which influences its chemical reactivity and interaction with biological targets. Studies have employed spectroscopic and structural investigations, including FT-IR, NMR, and DFT methods, to elucidate the molecular features and electronic properties of such compounds (Kumar et al., 2020).
Chemical Reactions and Properties
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles undergo various chemical reactions, including intramolecular cyclization, domino reactions with vinyl malononitriles, and base-mediated reactions to construct densely functionalized derivatives. These reactions are significant for the synthesis of complex molecules with potential biological activity (Attanasi et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-3-4-7-8(6)5-1/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKUERRPRLVSLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=NN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454120 | |
Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |
CAS RN |
107862-65-7 | |
Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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